molecular formula C12H13NOS2 B580666 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- CAS No. 1217320-19-8

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-

Cat. No.: B580666
CAS No.: 1217320-19-8
M. Wt: 251.362
InChI Key: LGVYUGKSBWUYOP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- is a chiral molecule featuring a thiazolidine ring substituted with a phenyl group at the 4R position and a thioxo (C=S) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Key characteristics include:

  • Molecular formula: Likely analogous to its stereoisomer (C₁₂H₁₃NOS₂) .
  • Chirality: The 4R configuration distinguishes it from stereoisomers like the 4S variant, which may exhibit divergent biological interactions .

Properties

IUPAC Name

1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVYUGKSBWUYOP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](CSC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- involves several synthetic routes and reaction conditions. One common method is the reaction of a thiazolidinone derivative with a phenyl group under controlled conditions. Industrial production methods often involve the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (4R-thiazolidine-thioxo) Thiazolidine-thioxo C₁₂H₁₃NOS₂ (est.) ~251.37 Chiral 4R configuration
4S-Stereoisomer Thiazolidine-thioxo C₁₂H₁₃NOS₂ 251.37 4S configuration; research use
Oxazolidine Analog Oxazolidine-thioxo C₁₂H₁₃NO₂S 251.3 (est.) Oxygen replaces sulfur in ring
Bupropion Hydrochloride Chlorophenyl-tert-amine C₁₃H₁₈ClNO·HCl 276.2 Antidepressant; tertiary amine
Thienyl-Sulfone Derivative Thienyl-dioxido C₁₁H₁₄O₃S₂ (est.) ~258.36 High polarity; sulfone substituents

Research Implications and Limitations

  • Structural Insights : The thiazolidine-thioxo motif’s sulfur atoms may enhance metal-binding capacity, relevant in catalysis or enzyme inhibition.
  • Data Gaps: Limited experimental data on the target compound necessitates reliance on analog studies. For example, stereoisomers like the 4S variant highlight the need for chiral resolution studies .

Biological Activity

1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- (CAS Number: 1217320-19-8) is a compound belonging to the thiazolidinone class, which has attracted significant attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

  • Molecular Formula : C12H13NOS2
  • Molecular Weight : 251.4 g/mol
  • IUPAC Name : (4R)-4-phenyl-2-thioxo-3-thiazolidinyl)-1-propanone

The biological activity of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of thiazolidinones against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. A review indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Study : A study investigating the effects of thiazolidinones on breast cancer cells found that treatment with 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- significantly reduced cell viability and induced apoptosis in vitro. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been documented in several studies. Research indicates that these compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .

Inflammatory Mediator Effect of Compound Reference
TNF-alphaDecreased
IL-6Decreased

Synthesis and Preparation

The synthesis of 1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]- typically involves the reaction of a thiazolidinone derivative with appropriate phenyl groups under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of advanced catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.